molecular formula C7H13Li B14316852 lithium;hept-1-ene CAS No. 113260-58-5

lithium;hept-1-ene

Cat. No.: B14316852
CAS No.: 113260-58-5
M. Wt: 104.1 g/mol
InChI Key: NGIGBXWUYHKRDB-UHFFFAOYSA-N
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Description

Lithium (Li) is the lightest alkali metal (atomic number 3) with unique electrochemical properties, making it indispensable in energy storage systems like lithium-ion batteries . Its high ionization energy (520 kJ/mol) and low atomic radius (152 pm) distinguish it from heavier alkali metals like sodium (Na) and potassium (K) . Lithium compounds, such as lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH), exhibit moderate water solubility (e.g., Li₂CO₃: 13 g/L at 20°C), which is lower than their sodium counterparts (Na₂CO₃: 215 g/L) .


Hept-1-ene (C₇H₁₄), a linear alkene with a terminal double bond, is a volatile liquid (boiling point: 93.0 ± 3.0°C) used in organic synthesis and polymer production . Its structure (CH₂=CH(CH₂)₅CH₃) confers higher reactivity in addition reactions compared to internal isomers like hept-2-ene .

Properties

CAS No.

113260-58-5

Molecular Formula

C7H13Li

Molecular Weight

104.1 g/mol

IUPAC Name

lithium;hept-1-ene

InChI

InChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h3H,1-2,4-7H2;/q-1;+1

InChI Key

NGIGBXWUYHKRDB-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]CCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;hept-1-ene typically involves the reaction of hept-1-ene with an organolithium reagent, such as butyl-lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;hept-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

Scientific Research Applications

Lithium;hept-1-ene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.

    Biology: Studied for its potential use in biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials

Comparison with Similar Compounds

Comparison of Lithium with Other Alkali Metals

Physical and Chemical Properties

Table 1 compares lithium with sodium and potassium:

Property Lithium (Li) Sodium (Na) Potassium (K)
Atomic Weight 6.94 22.99 39.10
Density (g/cm³) 0.534 0.968 0.856
Melting Point (°C) 180.5 97.7 63.4
Ionization Energy (kJ/mol) 520 496 419
Reactivity with Water Moderate High Very High

Lithium’s smaller atomic radius and higher ionization energy result in weaker metallic bonding and lower reactivity compared to Na and K .

Comparison of Hept-1-ene with Similar Alkenes

Physical Properties of Linear Alkenes

Table 2 compares hept-1-ene with shorter and longer alkenes:

Compound Molecular Formula Boiling Point (°C) Density (g/cm³)
Hex-1-ene C₆H₁₂ 63 0.67
Hept-1-ene C₇H₁₄ 93 0.70
Oct-1-ene C₈H₁₆ 121 0.72

Increasing chain length elevates boiling points due to stronger van der Waals interactions .

Positional and Structural Isomerism

Hept-1-ene’s terminal double bond makes it more reactive in cycloaddition reactions than internal isomers. For example, azaspiro[2.4]hept-1-ene derivatives exhibit enhanced water solubility and reactivity compared to spiro[2.3]hex-1-ene . Bicyclo[3.2.0]hept-1-ene (C₇H₁₀), a strained bicyclic isomer, has a lower molecular weight (94.15) and distinct thermodynamic stability compared to linear hept-1-ene .

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